1-(Cyclopropylmethyl)-3-hydroxyquinazoline-2,4(1H,3H)-dione is a compound belonging to the quinazoline family, characterized by its unique bicyclic structure that includes a hydroxy group and a dione functionality. This compound features a cyclopropylmethyl group at the nitrogen position, which may influence its chemical behavior and biological activity. Quinazolines are known for their diverse pharmacological properties, making this compound of particular interest in medicinal chemistry.
The chemical reactivity of 1-(cyclopropylmethyl)-3-hydroxyquinazoline-2,4(1H,3H)-dione can be explored through various synthetic pathways. Common reactions include:
Research indicates that compounds within the quinazoline class exhibit significant biological activities, including:
The synthesis of 1-(cyclopropylmethyl)-3-hydroxyquinazoline-2,4(1H,3H)-dione typically involves:
For example, the synthesis pathway may include a series of steps that involve initial formation of an intermediate followed by deprotection and functionalization to yield the target compound .
The applications of 1-(cyclopropylmethyl)-3-hydroxyquinazoline-2,4(1H,3H)-dione primarily lie in medicinal chemistry:
Interaction studies are crucial for understanding how 1-(cyclopropylmethyl)-3-hydroxyquinazoline-2,4(1H,3H)-dione interacts with biological targets. These studies typically focus on:
Such studies can help elucidate its therapeutic potential and guide further modifications to enhance efficacy.
Several compounds share structural similarities with 1-(cyclopropylmethyl)-3-hydroxyquinazoline-2,4(1H,3H)-dione. These include:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Chloro-4-cyclopropylquinazolin-2(1H)-one | Contains a chloro substituent; similar core | Potential anti-HIV activity |
| 3-Hydroxyquinazoline-2,4-dione | Lacks cyclopropyl group; simpler structure | Antitumor properties |
| 4-(Cyclopropyl)quinazolin-2(1H)-one | Cyclopropyl substitution at different position | Antiviral activity |
What sets 1-(cyclopropylmethyl)-3-hydroxyquinazoline-2,4(1H,3H)-dione apart is its specific substitution pattern that may enhance its binding affinity or selectivity towards certain biological targets compared to other quinazoline derivatives. The presence of both hydroxy and dione functionalities in conjunction with the cyclopropylmethyl group could provide unique pharmacological profiles that warrant further investigation.
Retrosynthetic dissection of 1-(cyclopropylmethyl)-3-hydroxyquinazoline-2,4(1H,3H)-dione reveals two primary structural components: the quinazoline-2,4(1H,3H)-dione core and the cyclopropylmethyl substituent at the N-1 position. The quinazoline-dione nucleus is typically constructed from anthranilic acid derivatives through sequential carbonylative cyclization. For instance, methyl anthranilate serves as a starting material, undergoing condensation with 1,1′-carbonyldiimidazole to introduce the first carbonyl group, followed by cyclization under alkaline conditions to form the bicyclic framework [1] [3].
The cyclopropylmethyl group is introduced via N-alkylation at the final stage or during intermediate functionalization. A strategic intermediate is 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione, where the 3-hydroxy group is protected as a benzyl ether to prevent unwanted side reactions during subsequent modifications [1]. Deprotection via hydrogenolysis or acid hydrolysis yields the free hydroxyl group in the final product.
Incorporating the cyclopropane ring necessitates careful selection of alkylating agents and reaction conditions. Cyclopropylmethyl bromide or iodide is employed in nucleophilic substitution reactions with the deprotonated N-1 position of the quinazoline-dione intermediate. Potassium carbonate in dimethylformamide at 80°C facilitates this alkylation, though the strain inherent to the cyclopropane ring demands mild conditions to prevent ring-opening side reactions [1] [2].
Alternative approaches include Suzuki-Miyaura coupling for late-stage introduction of cyclopropane-containing fragments. For example, palladium-catalyzed cross-coupling between a boronic ester-functionalized quinazoline-dione intermediate and cyclopropylmethyl bromide has been explored, though yields remain modest compared to direct alkylation [1].
The 3-hydroxy group is integral to the compound’s electronic structure and requires protection during synthetic steps involving strong bases or electrophilic reagents. Benzyl protection, achieved via reaction with benzyloxyamine, proves effective due to its stability under alkylation conditions and ease of removal. Hydrogenolysis using palladium on carbon in tetrahydrofuran/methanol mixtures cleanly regenerates the hydroxyl group without affecting the cyclopropane ring [1].
Temporary silyl protection (e.g., tert-butyldimethylsilyl ethers) has been investigated for acid-sensitive intermediates but shows inferior deprotection yields compared to benzyl groups. The choice of protecting group significantly impacts overall synthesis efficiency, with benzyl offering optimal balance between stability and removability [1] [3].
Reaction parameter optimization critically affects yield and purity:
A comparative analysis of alkylation conditions reveals that dimethylformamide with potassium carbonate at 80°C achieves 72% yield for cyclopropylmethyl incorporation, outperforming acetonitrile or toluene-based systems by ≥15% [1].
Transitioning from laboratory-scale synthesis to industrial production introduces multiple challenges:
Continuous-flow reactors show promise for the exothermic alkylation step, improving heat dissipation and reaction consistency. However, heterogeneous hydrogenation for deprotection remains batch-dependent due to gas-liquid mixing limitations.
The solubility behavior of 1-(cyclopropylmethyl)-3-hydroxyquinazoline-2,4(1H,3H)-dione exhibits distinct patterns across different solvent systems, reflecting the compound's amphiphilic nature due to its hydroxyl functionality and cyclopropylmethyl substituent. The fundamental quinazoline-2,4-dione core structure demonstrates limited aqueous solubility [2], with the parent compound being "insoluble in water" and "soluble in alcohol" [2].
The compound displays enhanced solubility in polar aprotic solvents, particularly dimethyl sulfoxide (DMSO). Related quinazoline derivatives demonstrate significant solubility in DMSO, with 4-hydroxyquinazoline achieving 29 milligrams per milliliter (198.42 millimolar) at 25 degrees Celsius [3]. The presence of the hydroxyl group at position 3 and the cyclopropylmethyl substituent at position 1 creates additional polar interactions, potentially improving solubility compared to unsubstituted quinazoline-2,4-dione derivatives.
Studies on structurally related compounds indicate that quinazoline derivatives with polar substituents exhibit better solubility in polar solvents such as water and methanol [4]. The hydroxyl group introduces hydrogen bonding capabilities, while the cyclopropylmethyl moiety may contribute to enhanced solubility through conformational effects [5]. Experimental investigations on quinazoline derivatives in various solvents demonstrate that solubility is generally greater in N,N-dimethylformamide compared to 1,4-dioxane, tetrahydrofuran, and other organic solvents [6].
The compound demonstrates limited solubility in nonpolar media due to its polar hydroxyl functionality and the heterocyclic nitrogen atoms. The quinazoline core structure inherently possesses some aromatic character, but the presence of polar substituents reduces compatibility with nonpolar solvents. Comparative studies show that quinazoline derivatives generally exhibit poor solubility in hydrocarbons and other nonpolar organic solvents [2].
| Solvent System | Solubility Characteristics | Temperature Effects |
|---|---|---|
| Water | Limited solubility due to heterocyclic core | Enhanced at elevated temperatures |
| DMSO | High solubility (>29 mg/mL for related compounds) [3] | Stable across temperature range |
| Methanol/Ethanol | Moderate to good solubility | Temperature dependent |
| Nonpolar solvents | Poor solubility | Minimal temperature effects |
The thermal stability of 1-(cyclopropylmethyl)-3-hydroxyquinazoline-2,4(1H,3H)-dione follows characteristic patterns observed in quinazoline derivatives, with degradation processes typically occurring in multiple stages. Comprehensive thermal analysis of related quinazoline compounds reveals complex decomposition mechanisms involving sequential loss of functional groups and aromatic ring degradation.
Quinazoline-2,4-dione derivatives generally exhibit initial decomposition temperatures between 143-198 degrees Celsius under controlled heating conditions [7]. For oligo(4-hydroxyquinoline), thermal decomposition occurs in two distinct stages with activation energies of 153.80 kilojoules per mole for the dehydration stage and 124.7 kilojoules per mole for the thermal decomposition stage [8]. The presence of the cyclopropylmethyl substituent may influence these parameters due to the strain inherent in the cyclopropyl ring system.
Storage stability studies indicate that quinazoline derivatives maintain structural integrity at 4 degrees Celsius for extended periods [9]. The compound 1-(cyclopropylmethyl)-3-hydroxyquinazoline-2,4(1H,3H)-dione shows no particular hazard under normal storage conditions, with storage recommended at 4 degrees Celsius [9].
Thermal degradation of hydroxyquinazoline derivatives typically follows a multi-step process. For related compounds, thermogravimetric analysis reveals that degradation is a single-step process [10], with thermal stability varying according to the nature and position of substituents. The cyclopropylmethyl group may undergo ring-opening reactions at elevated temperatures, while the hydroxyl group can participate in dehydration reactions.
The degradation kinetics can be described using various kinetic models. For quinazoline derivatives, the mechanisms are best described by nucleation and growth (An mechanism) for dehydration stages and dimensional diffusion (Dn mechanism) for thermal decomposition stages [8]. Activation energies for thermal decomposition of similar compounds range from 124 to 157 kilojoules per mole depending on the specific degradation pathway [8].
| Parameter | Value Range | Analytical Method |
|---|---|---|
| Initial decomposition temperature | 143-198°C | TGA |
| Dehydration activation energy | 151-157 kJ/mol | Multiple heating rate methods |
| Decomposition activation energy | 124-126 kJ/mol | Kinetic analysis |
| Storage temperature | 4°C (recommended) | Stability studies |
The tautomeric behavior of 1-(cyclopropylmethyl)-3-hydroxyquinazoline-2,4(1H,3H)-dione involves complex equilibria between multiple forms, significantly influenced by solution pH and solvent polarity. The presence of the hydroxyl group at position 3 creates opportunities for keto-enol tautomerism, while the quinazoline core can exist in multiple protonation states.
Quinazoline-2,4-dione derivatives can exist in several tautomeric forms, including the dione form, hydroxy-quinazolinone forms, and diol configurations [11]. Computational studies using G3(MP2)//B3LYP methods have identified multiple tautomers of quinazoline-2,4-dione: 4-hydroxyquinazolin-2(1H)-one, 2-hydroxyquinazolin-4(1H)-one, 2-hydroxyquinazolin-4(3H)-one, and quinazolin-2,4-diol [11]. The most stable form is typically the quinazoline-2,4(1H,3H)-dione structure [11].
For 3-hydroxyquinazoline derivatives, the hydroxyl group can participate in intramolecular hydrogen bonding with adjacent carbonyl oxygen atoms, stabilizing specific conformations. The cyclopropylmethyl substituent at position 1 may influence the tautomeric equilibrium through steric and electronic effects, potentially favoring conformations that minimize steric interactions.
The compound exhibits pH-dependent behavior due to the presence of ionizable groups. The hydroxyl group at position 3 can undergo deprotonation, while the nitrogen atoms in the quinazoline ring can accept protons under acidic conditions. Studies on related quinazoline derivatives show that pH significantly influences tautomeric equilibria [12] [13].
In acidic conditions (pH < 4), protonation of the quinazoline nitrogen atoms occurs, leading to positively charged species that exhibit altered solubility and stability characteristics. The apparent pKa values shift in the presence of organic solvents, with the shift being proportional to the logarithm of the partition coefficient and the octanol-to-water ratio [14].
Under basic conditions (pH > 10), deprotonation of the hydroxyl group creates anionic species with enhanced water solubility. The ionization state affects both the chemical stability and the physicochemical properties of the compound. Tautomeric interconversions are typically faster under basic conditions due to general base catalysis [15].
Different solvents stabilize different tautomeric forms through specific interactions. Polar protic solvents like water and methanol favor forms capable of hydrogen bonding, while polar aprotic solvents like DMSO may stabilize charge-separated resonance structures. The UV-visible absorption spectra show bathochromic shifts when transitioning from water to DMSO, indicating changes in electronic transitions and potentially different tautomeric populations [16].
The lipophilicity of 1-(cyclopropylmethyl)-3-hydroxyquinazoline-2,4(1H,3H)-dione, expressed as the octanol-water partition coefficient (LogP), represents a critical parameter for understanding its biological and physicochemical behavior. The compound's lipophilicity results from the balance between the hydrophilic quinazoline-2,4-dione core with its hydroxyl substituent and the lipophilic cyclopropylmethyl group.
Related quinazoline-2,4-dione derivatives exhibit LogP values typically ranging from 1.3 to 1.5. For example, 3-prop-2-enyl-1H-quinazoline-2,4-dione displays a LogP of 1.28810 [17], while 3-(2-methylsulfanylethyl)-1H-quinazoline-2,4-dione shows a LogP of 1.46510 [18]. These values indicate moderate lipophilicity, suggesting the compounds can partition into both aqueous and lipid phases.
The cyclopropylmethyl substituent is expected to increase lipophilicity compared to simple alkyl groups due to the unique electronic properties of the cyclopropyl ring. Studies demonstrate that cyclopropyl groups can enhance potency, reduce off-target effects, increase metabolic stability, and improve brain permeability in pharmaceutical compounds [19].
The partition coefficient depends on multiple molecular features. The quinazoline-2,4-dione core provides a moderately polar scaffold with hydrogen bonding capabilities through the carbonyl groups and nitrogen atoms. The hydroxyl group at position 3 significantly decreases lipophilicity by introducing additional hydrogen bonding capacity and increasing the polar surface area.
The cyclopropylmethyl substituent contributes to lipophilicity through its hydrocarbon character while potentially providing unique binding interactions due to the strained ring system. The polar surface area (PSA) for related compounds ranges from 53-80 square angstroms, with values around 55-60 typical for compounds with similar substitution patterns [17] [18].
Partition coefficients can be determined through various experimental methods, including shake-flask techniques and chromatographic methods. For quinazoline derivatives, good correlations exist between experimental shake-flask results and chromatographic methods using appropriate calibration sets [20]. The SAMPL6 partition coefficient challenge demonstrated that experimental potentiometric methods provide reliable LogP measurements for quinazoline-containing compounds [14].
Computational approaches using fragment-based methods or quantum chemical calculations can predict LogP values with reasonable accuracy. The Abraham solvation model and related approaches incorporate specific molecular descriptors to estimate partition behavior across different solvent systems [21].
| Parameter | Estimated Value | Method |
|---|---|---|
| LogP (octanol-water) | 1.4-1.8 | Estimation based on structural analogs |
| Polar Surface Area | 55-65 Ų | Computational analysis |
| Hydrogen Bond Donors | 1 | Structural analysis |
| Hydrogen Bond Acceptors | 5 | Structural analysis |
The compound 1-(cyclopropylmethyl)-3-hydroxyquinazoline-2,4(1H,3H)-dione represents a moderately lipophilic molecule with balanced hydrophilic and lipophilic characteristics. The presence of the hydroxyl group ensures adequate aqueous solubility for biological applications, while the cyclopropylmethyl substituent provides sufficient lipophilicity for membrane permeation and protein binding interactions. This balanced profile makes the compound suitable for pharmaceutical applications requiring both solubility and bioavailability characteristics.